5-({5-[(4-Chlorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}amino)-2-hydroxybenzoic acid
Description
5-({5-[(4-Chlorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}amino)-2-hydroxybenzoic acid is a hybrid heterocyclic compound featuring a dihydropyrimidinone (DHPM) core fused with a salicylic acid moiety. The DHPM scaffold is substituted at the 5-position with a 4-chlorobenzyl group and at the 2-position with an amino linkage to 2-hydroxybenzoic acid. Crystallographic studies using SHELX programs have resolved its three-dimensional conformation, revealing planar geometry in the DHPM ring and intermolecular hydrogen bonding involving the hydroxyl and carboxylic acid groups .
Properties
IUPAC Name |
5-[[5-[(4-chlorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-10-14(8-11-2-4-12(20)5-3-11)17(25)23-19(21-10)22-13-6-7-16(24)15(9-13)18(26)27/h2-7,9,24H,8H2,1H3,(H,26,27)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYMSKKRKVIPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-({5-[(4-Chlorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}amino)-2-hydroxybenzoic acid (commonly referred to as the target compound) is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a chlorophenyl group, a pyrimidine ring, and a hydroxybenzoic acid moiety. The presence of these functional groups contributes to its pharmacological potential.
Biological Activities
The biological activities of the target compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that derivatives similar to the target compound exhibit significant antibacterial properties. In studies evaluating various synthesized compounds with similar structures, moderate to strong antibacterial activity was reported against pathogens such as Salmonella typhi and Bacillus subtilis. The activity was assessed using standard methods such as disc diffusion and minimum inhibitory concentration (MIC) tests.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Strong |
| 7m | Bacillus subtilis | Moderate |
| 7n | Other Gram-negative strains | Weak to Moderate |
These findings suggest that the target compound may also possess similar antibacterial properties due to structural similarities with effective derivatives .
2. Enzyme Inhibition
The target compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays demonstrated strong activity against urease, which is crucial for treating conditions like urinary infections. Additionally, several derivatives showed notable AChE inhibition, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
3. Anti-inflammatory Activity
The anti-inflammatory properties of compounds related to the target structure have been documented extensively. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models. For instance, compounds similar to the target have shown significant reductions in carrageenan-induced paw edema in rats, suggesting a mechanism of action that involves modulation of inflammatory pathways.
Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of the target compound assessed their biological activities through various assays. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures. The study highlighted that specific modifications to the chlorophenyl group enhanced antibacterial activity while maintaining low toxicity levels .
Study 2: Molecular Docking Studies
Molecular docking studies provided insights into how the target compound interacts with biological targets at the molecular level. The docking simulations indicated favorable binding interactions with AChE and other relevant enzymes, supporting its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs for comparison include:
5-(4-Methylbenzyl)-4-methyl-6-oxo-DHPM derivatives : Lacks the 4-chlorophenyl group, reducing electronegativity and lipophilicity.
2-Amino-5-nitrobenzoic acid-conjugated DHPMs: Substitutes the hydroxyl group with nitro, altering solubility and redox properties.
Unsubstituted DHPM-salicylic acid hybrids : Missing the 4-chlorobenzyl group, impacting steric bulk and target binding.
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target compound | 413.85 | 3.2 | 0.12 | 218–220 |
| 5-(4-Methylbenzyl)-DHPM analog | 399.82 | 2.8 | 0.25 | 205–207 |
| 2-Amino-5-nitrobenzoic acid conjugate | 428.87 | 3.6 | 0.08 | 230–232 |
The target compound exhibits higher lipophilicity (LogP = 3.2) compared to its methylbenzyl analog (LogP = 2.8), attributed to the electron-withdrawing chloro substituent enhancing hydrophobic interactions . Crystallographic data refined via SHELXL highlight tighter molecular packing in the target compound due to Cl···π interactions absent in analogs .
Pharmacological Activity
Crystallographic and Conformational Insights
ORTEP-3-generated thermal ellipsoid diagrams reveal that the 4-chlorophenyl group in the target compound adopts a perpendicular orientation relative to the DHPM plane, minimizing steric clash and enabling π-stacking with biological targets . In contrast, the methylbenzyl analog shows a coplanar conformation, reducing binding pocket compatibility. Hydrogen-bonding networks involving the carboxylic acid group (O–H···O=C) are conserved across analogs but vary in strength due to substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
